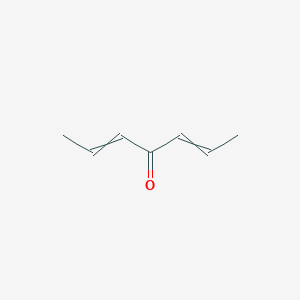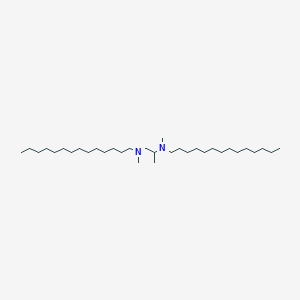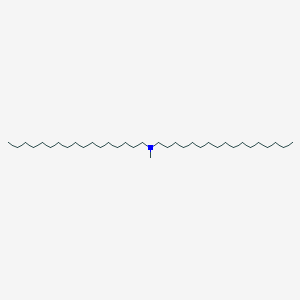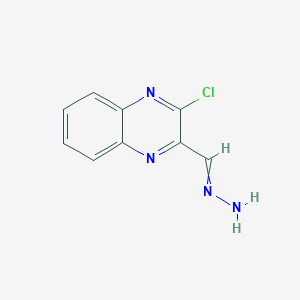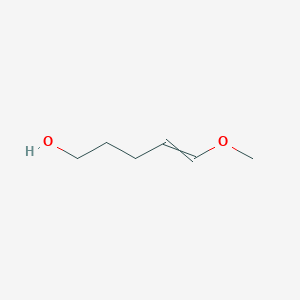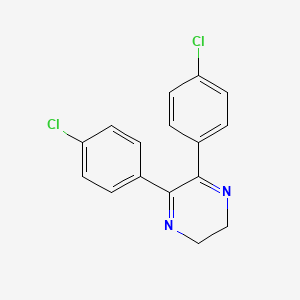
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is a heterocyclic compound characterized by the presence of two chlorine-substituted phenyl groups attached to a dihydropyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyrazine compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazine derivative.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding pyrazine derivative.
Reduction: The major product is the fully saturated pyrazine ring.
Substitution: The major products are the substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism by which 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine exerts its effects is primarily through interaction with cellular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with specific signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-fluorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-bromophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activity. The chlorine atoms also contribute to the compound’s stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
92405-76-0 |
|---|---|
Fórmula molecular |
C16H12Cl2N2 |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
5,6-bis(4-chlorophenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H12Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clave InChI |
RIAFQYPVFUTTRH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


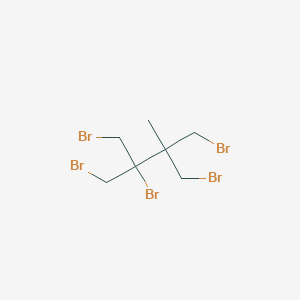
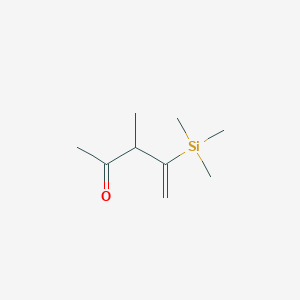
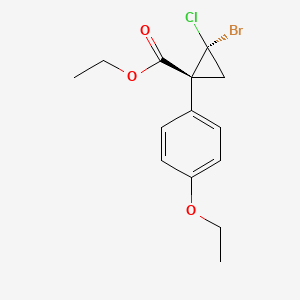
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

